Lipophilicity Window Between Ethyl and Phenyl Analogs
Computed logP (XLogP3-AA) for the target 2-propyl compound is -0.2, compared to -1.0 for the 2-methyl analog, -0.5 for 2-ethyl, and +0.7 for 2-phenyl [1]. This places the propyl derivative in the intermediate lipophilicity range often associated with balanced aqueous solubility and passive membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 2-Methyl: -1.0; 2-Ethyl: -0.5; 2-Phenyl: +0.7 |
| Quantified Difference | ΔlogP vs. methyl: +0.8; vs. ethyl: +0.3; vs. phenyl: -0.9 |
| Conditions | PubChem computed XLogP3 (2021 release); identical computational method for all compounds [1] |
Why This Matters
A logP difference of 0.3 units can alter membrane permeability rates by 2–3 fold; selecting the propyl versus the ethyl analog may be decisive for achieving adequate cellular exposure in phenotypic screening.
- [1] PubChem CID 135741778 (propyl), CID 135408677 (methyl), CID 135741812 (ethyl), CID 135515833 (phenyl). National Center for Biotechnology Information, 2026. View Source
- [2] Lipinski, C. A. et al., Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings, Advanced Drug Delivery Reviews, 2001, 46, 3–26. View Source
